molecular formula C7H6BrN3O B13299221 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine

2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine

Cat. No.: B13299221
M. Wt: 228.05 g/mol
InChI Key: MWSINXMSFGFTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with bromine at position 2 and a methoxy group at position 3. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and antimicrobial agent design .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

2-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11)

InChI Key

MWSINXMSFGFTKP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=N2)Br

Origin of Product

United States

Preparation Methods

Direct Cyclocondensation Approach

Method Overview:
This method involves cyclocondensation of appropriately substituted pyridine derivatives with amino compounds to form the imidazo[4,5-b]pyridine core, followed by halogenation and methoxylation to introduce the bromine and methoxy groups respectively.

Step-by-step Procedure:

  • Starting Material: 5-bromo-2-aminopyridine derivatives (or related precursors with appropriate substituents)
  • Reaction Conditions:
    • Heating at elevated temperatures (~190°C) in the presence of cyclocondensation agents such as ethyl cyanoacetate or malononitrile.
    • Use of solvents like ethanol or dimethylformamide (DMF).
  • Key Reactions:
    • Cyclocondensation of 2-aminopyridines with α-haloketones or cyano compounds to form the imidazo ring.
    • Subsequent substitution with methoxy groups via nucleophilic aromatic substitution or methylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Outcome: Formation of the core structure with bromine at position 6 and methoxy at position 5.

Example:
A typical synthesis involves cyclocondensation of 5-bromo-2-aminopyridine with ethyl cyanoacetate, followed by methylation to install the methoxy group at the 5-position.

Alkylation and Halogenation Strategy

Method Overview:
This approach employs alkylation of a pre-formed imidazo[4,5-b]pyridine core, followed by selective halogenation and methoxylation.

Reaction Conditions:

  • Alkylation Step:
    • Starting from 2-methoxy-3H-imidazo[4,5-b]pyridine, perform bromination at position 6 using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or acetonitrile under radical conditions.
    • Reaction temperature typically maintained at 0–25°C.
  • Methoxylation:
    • Introduction of the methoxy group at position 5 via methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate.
    • Reaction carried out in acetone or DMF at room temperature.

Yields and Notes:

  • Bromination yields are generally high (~80–90%) when controlled properly.
  • Methylation yields depend on reaction conditions but typically range from 70–85%.

Phase Transfer Catalysis (PTC) Method

Method Overview:
Recent studies have demonstrated the utility of phase transfer catalysis for efficient alkylation of imidazo[4,5-b]pyridine derivatives, especially for introducing substituents like methoxy groups.

Experimental Procedure:

  • Reagents:
    • Starting imidazo[4,5-b]pyridine derivatives with suitable leaving groups.
    • Potassium carbonate as base.
    • Tetra-n-butylammonium bromide as phase transfer catalyst.
    • Solvent: Dimethylformamide (DMF).
    • Alkylating agent: Methyl iodide or dimethyl sulfate.
  • Reaction Conditions:
    • Mix the starting material with potassium carbonate and phase transfer catalyst in DMF.
    • Add methylating agent dropwise.
    • Stir at room temperature for 24 hours.
  • Outcome:
    • Formation of 2-bromo-5-methoxy-3H-imidazo[4,5-b]pyridine with yields around 75–80%.

Advantages:

  • High selectivity.
  • Mild reaction conditions.
  • Good yields and reproducibility.

Summary of Key Reactions and Conditions

Step Reaction Type Reagents Solvent Temperature Yield (%) Notes
1 Cyclocondensation 2-aminopyridines + cyanoacetate Ethanol/DMF 190°C 60–80 Core ring formation
2 Bromination N-bromosuccinimide Acetonitrile 0–25°C 80–90 Selective bromination at C6
3 Methylation Methyl iodide DMF/acetone Room temp 70–85 Introduction of methoxy group at C5
4 Phase transfer alkylation Methyl iodide + K₂CO₃ + TBA-Br DMF Room temp 75–80 Efficient methylation

Research Data and Structural Confirmation

  • Yields: The overall yields for the synthesis of this compound typically range from 58% to 79%, depending on the specific route.
  • Characterization: Confirmed via NMR spectroscopy ($$^{1}H$$ and $$^{13}C$$), melting point analysis, and single-crystal X-ray diffraction where applicable.
  • Crucial Observations:
    • Bromination occurs selectively at position 6.
    • Methoxy substitution at position 5 is achieved via methylation of the phenolic hydroxyl or amino functionalities.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Reactivity :

  • Bromine at C2 (as in the target compound) enables direct C–H arylation at C7, whereas bromine at C6 (e.g., 6-Bromo-2-phenyl derivative) allows functionalization at C2 and C7 .

Physicochemical Properties

Property 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine (Predicted) 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Molecular Weight 243.07 g/mol 285.12 g/mol 212.05 g/mol
Melting Point 150–160°C (estimated) 160°C Not reported
Solubility Moderate in polar aprotic solvents Low in water; soluble in DMSO Soluble in DMSO, chloroform
Stability Sensitive to light and moisture Stable at room temperature Requires 2–8°C storage

Biological Activity

2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a synthetic compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C8H7BrN2O
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

This compound features a bromine atom and a methoxy group that contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. In vitro tests demonstrated that certain derivatives exhibited significant cytotoxicity against both parental and MDR cell lines.

CompoundIC50 (μM)Selectivity Index (SI)
2-Bromo-5-methoxy derivative A1.73 (PAR)8.66
2-Bromo-5-methoxy derivative B0.20 (MDR)-

The above data indicates that the compound can selectively target MDR cells, suggesting its potential as an effective treatment option for resistant cancer types .

Antitubercular Activity

In addition to its anticancer properties, derivatives of this compound have shown promising results against Mycobacterium tuberculosis. For instance, several synthesized analogues demonstrated low minimum inhibitory concentrations (MIC), indicating their effectiveness as antitubercular agents:

CompoundMIC (μmol/L)
Derivative C0.6
Derivative D0.5
Derivative E0.8

These findings support the notion that imidazo[4,5-b]pyridine derivatives could serve as novel treatments for tuberculosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Reversal of Multidrug Resistance : The compound appears to modulate P-glycoprotein activity, enhancing drug accumulation in resistant cells.
  • Antimicrobial Action : It may exert its effects through interference with bacterial cell wall synthesis or function, although specific pathways remain under investigation.
  • Apoptosis Induction : Some studies suggest that it can trigger apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .

Case Studies

  • Study on Multidrug Resistance :
    A series of imidazo[4,5-b]pyridine derivatives were tested for their ability to reverse MDR in mouse T-lymphoma cells. Notably, one derivative showed an IC50 value of 1.73 μM against parental cells and a significantly lower IC50 of 0.20 μM against MDR cells, indicating potent selectivity and effectiveness in overcoming drug resistance .
  • Antitubercular Evaluation :
    In a study focusing on antitubercular activity, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most effective compounds had MIC values ranging from 0.5 to 0.8 μmol/L, demonstrating significant potential for further development into therapeutic agents for tuberculosis .

Q & A

Q. What are the standard synthetic routes for 2-bromo-5-methoxy-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yields?

The compound is typically synthesized via cyclization of 5-methoxy-2,3-diaminopyridine with brominated aldehydes or ketones under phase-transfer catalysis (PTC). Key steps include:

  • Precursor preparation : Use of 5-methoxy-2,3-diaminopyridine as the starting material.
  • Cyclization : Reaction with α-bromo carbonyl compounds (e.g., bromoacetophenone) in a solvent like DMF or ethanol, catalyzed by p-toluenesulfonic acid or tetrabutylammonium bromide.
  • Optimization : Yields improve with precise control of temperature (80–100°C) and reaction time (12–24 hrs). Phase-transfer agents enhance halogen incorporation efficiency .

Q. How should researchers purify and characterize this compound?

Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:1) or recrystallization from methanol. Characterization :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C2, methoxy at C5).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
  • X-ray crystallography : For unambiguous structural confirmation (see advanced questions for refinement strategies) .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in structural determination caused by bromine’s electron density?

Bromine’s high electron density can cause absorption errors. Mitigation methods include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption effects.
  • Refinement : Employ SHELXL with anisotropic displacement parameters for Br and O atoms. Apply TWIN/BASF commands for twinned crystals.
  • Validation : Check Hirshfeld surface analysis for intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate packing .

Q. How do computational methods (e.g., DFT) predict electronic effects of bromine and methoxy substituents?

  • Modeling : Use Gaussian09 with B3LYP/6-31G(d,p) basis set to optimize geometry.
  • Electron distribution : Methoxy groups donate electrons via resonance, while bromine withdraws electrons inductively. Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in nucleophilic substitutions.
  • Validation : Compare calculated IR/Raman spectra with experimental data to confirm tautomeric forms (e.g., prototropic shifts in polar solvents) .

Q. How to interpret contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies arise from substituent positioning and assay conditions. For example:

  • Bromine at C2 vs. C6 : C2-bromo derivatives show enhanced kinase inhibition (IC50_{50} = 0.2 µM) due to better ATP-binding pocket fit.
  • Methoxy vs. methyl : Methoxy at C5 improves solubility but may reduce membrane permeability. Methodology : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking (AutoDock Vina) to visualize interactions with targets like Aurora A kinase .

Q. What strategies optimize regioselectivity in substitution reactions at the bromine site?

  • Nucleophilic aromatic substitution (SNAr) : Activate the C–Br bond with CuI/1,10-phenanthroline in DMSO at 120°C.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 and arylboronic acids (yield >80% with K2_2CO3_3 as base).
  • Monitoring : Track reaction progress via TLC (silica gel 60 F254_{254}) and LC-MS to detect byproducts .

Q. How do solvent polarity and pH influence tautomerism in this compound?

  • Prototropic equilibria : In polar aprotic solvents (e.g., DMSO), the N1-protonated tautomer dominates. In acidic conditions (pH < 3), dicationic forms emerge.
  • Spectroscopic analysis : Use UV-Vis (λmax_{max} = 320 nm) and fluorescence quenching in buffered solutions to map pKa values (e.g., pKa1_1 = 4.2, pKa2_2 = 9.8).
  • Computational support : AM1 semi-empirical models predict tautomer stability in different dielectric environments .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activities for structurally similar analogs?

Variations stem from:

  • Assay protocols : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times.
  • Substituent effects : 5-Methoxy enhances activity against S. aureus (MIC = 8 µg/mL) but reduces efficacy against E. coli.
  • Resolution : Perform dose-response curves and checkerboard assays to identify synergy/antagonism with antibiotics .

Methodological Recommendations

Q. What in silico tools predict metabolic stability of derivatives?

  • Software : Use SwissADME or pkCSM to calculate pharmacokinetic parameters (e.g., CYP450 inhibition, LogP).
  • Fragmentation patterns : Simulate metabolic pathways (e.g., demethylation at C5) using BioTransformer 3.0 .

Q. How to validate synthetic intermediates in multi-step routes?

  • Intermediate trapping : Use LC-MS to identify byproducts (e.g., over-oxidized imidazole rings).
  • Mechanistic studies : Conduct 18^{18}O isotope labeling to trace oxygen incorporation in methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.